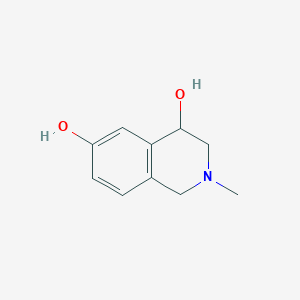

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol

Overview

Description

“2-Methyl-1,2,3,4-tetrahydroisoquinoline” is a compound with the molecular formula C10H13N . It has an average mass of 147.217 Da and a monoisotopic mass of 147.104797 Da .

Molecular Structure Analysis

The molecular structure of “2-Methyl-1,2,3,4-tetrahydroisoquinoline” involves a heterocyclic scaffold that is common in isoquinoline alkaloids . This structure is part of a large group of natural products and has been the focus of much attention due to its diverse biological activities .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 216.7±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.3±3.0 kJ/mol and a flash point of 76.9±15.6 °C .Scientific Research Applications

Medicinal Chemistry

THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .

Neurotransmitter Function Control

Studies suggest a role for endogenous tetrahydroisoquinolines in the control of neurotransmitter function . They may also help prevent neurotoxicity related to monoamine oxidase (MAO) activity in the brain .

Parkinson’s Disease Research

1-Methyl-1,2,3,4-Tetrahydroisoquinoline, a THIQ, has been studied in relation to Parkinson’s disease . It’s suggested that this compound may be involved in the formation of Lewy bodies, a characteristic feature of Parkinson’s disease .

Toxicology

Some THIQs have been classified for their acute toxicity, including dermal, oral, and inhalation toxicity, as well as their potential for causing eye damage and skin corrosion .

Future Directions

While specific future directions for “2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol” are not mentioned in the available literature, the THIQ scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity, suggesting potential future research directions .

Mechanism of Action

Target of Action

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol primarily targets the central nervous system (CNS). It interacts with various neurotransmitter systems, particularly the dopaminergic and serotonergic pathways . These pathways play crucial roles in regulating mood, cognition, and motor functions.

Mode of Action

The compound acts as a neuromodulator by binding to dopamine and serotonin receptors. It enhances the release of these neurotransmitters and inhibits their reuptake, leading to increased synaptic concentrations . This interaction results in heightened neurotransmission, which can influence mood and behavior.

Biochemical Pathways

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol affects several biochemical pathways:

- Serotonergic Pathway : Elevated serotonin levels improve mood and anxiety regulation .

- Neuroprotective Pathways : The compound exhibits antioxidant properties, protecting neurons from oxidative stress and apoptosis .

Pharmacokinetics

The pharmacokinetics of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol involve:

Result of Action

At the molecular level, the compound’s action results in increased neurotransmitter levels, leading to enhanced synaptic transmission. Cellular effects include improved neuronal survival and function due to its neuroprotective properties . Clinically, this can translate to improved mood, cognitive function, and motor control.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s stability and efficacy. For instance:

- Chemical Interactions : Concurrent use of other CNS-active drugs can alter its pharmacodynamics and pharmacokinetics .

: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs

properties

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-5-7-2-3-8(12)4-9(7)10(13)6-11/h2-4,10,12-13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNCQQCQUUCKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275444 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | |

CAS RN |

23824-24-0 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

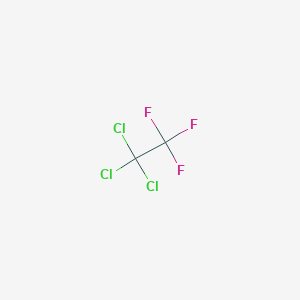

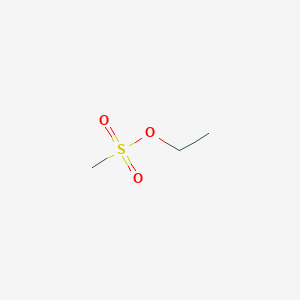

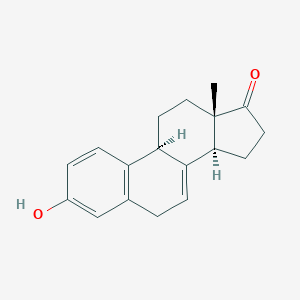

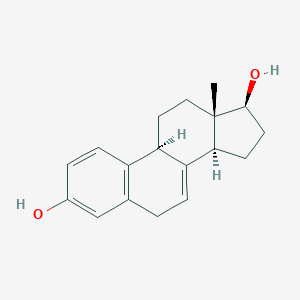

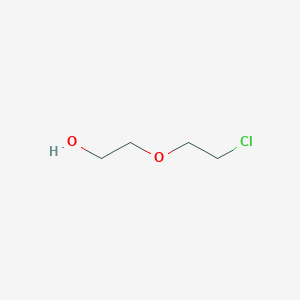

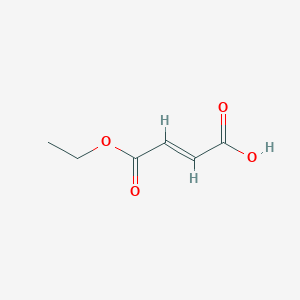

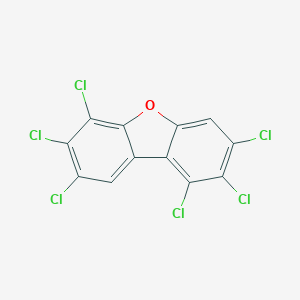

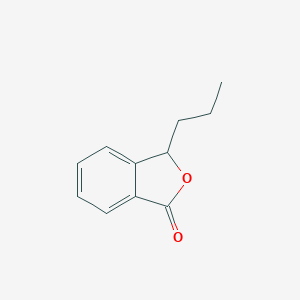

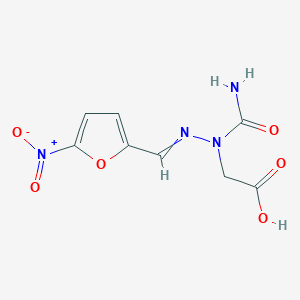

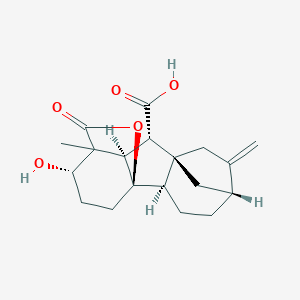

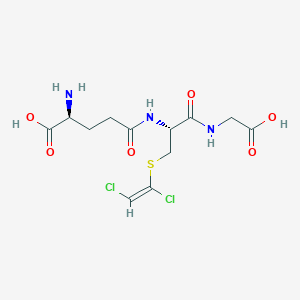

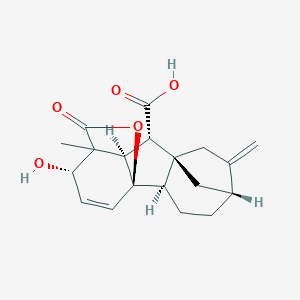

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.